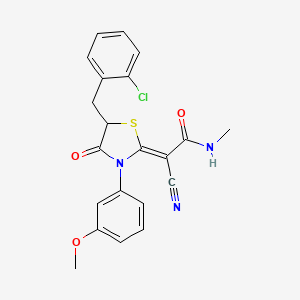

(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazolidinone core structure has been associated with various pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the cyano group and substituted aromatic rings enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with thiazolidinone structures exhibit significant biological activities, including:

- Anticancer Activity : Many thiazolidinones have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Activity : Thiazolidinones have also been investigated for their antimicrobial properties. The presence of halogenated phenyl groups has been linked to increased activity against Gram-positive bacteria and fungi .

Anticancer Activity

A study exploring the anticancer properties of thiazolidinone derivatives demonstrated that certain compounds exhibited high cytotoxicity against MCF-7 cells, with some achieving over 90% inhibition of cell growth . Another investigation showed that modifications to the thiazolidinone structure could enhance potency through increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Antimicrobial Activity

In a quantitative structure-activity relationship (QSAR) analysis, various thiazolidinone derivatives were screened for antimicrobial efficacy. Compounds with specific substituents displayed significant activity against Staphylococcus aureus and Escherichia coli, with the most effective derivatives containing chlorinated phenyl groups .

Table 1: Summary of Biological Activities of Thiazolidinone Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Through ROS generation and mitochondrial dysfunction, the compound can trigger programmed cell death in malignant cells.

- Disruption of Bacterial Cell Wall Synthesis : Its structural components may target bacterial enzymes responsible for cell wall integrity.

Wissenschaftliche Forschungsanwendungen

- Antimicrobial Properties : Research has indicated that compounds with thiazolidinone moieties exhibit antimicrobial activity. The specific structure of (Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide suggests potential efficacy against various bacterial strains due to the presence of the thiazolidinone ring, which is known for its bioactivity .

- Anti-inflammatory Effects : In silico studies have shown that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking studies suggest that this compound may selectively inhibit 5-LOX, potentially leading to reduced inflammation .

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of thiazolidinones can exhibit significant cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with 5-LOX, indicating a potential pathway for anti-inflammatory activity .

- In Vitro Evaluations : Laboratory experiments assessing the cytotoxicity of similar thiazolidinone derivatives have demonstrated promising results against human tumor cell lines, showcasing their potential as anticancer agents .

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

Note: Yields and conditions are inferred from analogous reactions in the search results .

Analytical Data for Related Compounds

The compound’s structural complexity suggests advanced characterization techniques (e.g., NMR, MS, IR). For comparison, analogous compounds exhibit:

-

Melting Points : >245°C (e.g., 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[(4-ethoxy-3-iodophenyl)amino]prop-2-enamide) .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 516.7 for M-H⁻) and isotopic patterns consistent with halogenated structures .

-

Elemental Analysis : Close agreement between calculated and found values for C, H, N (e.g., C: 42.88 vs. 42.99) .

a) Formation of the Thiazolidin-2-ylidene Core

-

Condensation : A thiazolidinone intermediate reacts with triethylorthoformate under reflux, generating the ylidene structure via elimination of ethanol .

-

Cyclization : Intramolecular attack forms the five-membered ring, stabilized by resonance.

b) Coupling with 2-Cyano-N-methylacetamide

-

Acylation : The thiazolidin-2-ylidene intermediate reacts with cyanoacetic acid in the presence of coupling reagents (e.g., dicyclohexylcarbodiimide) to form an amide bond .

-

Methylation : Subsequent alkylation with methyl iodide introduces the N-methyl group .

Key Challenges and Considerations

-

Regioselectivity : Ensuring specific substitution patterns in the thiazolidin-2-ylidene and benzyl/phenyl groups.

-

Thermal Stability : High melting points (>200°C) may necessitate careful control of reaction temperatures to avoid decomposition .

-

Halogen Handling : Reactions involving chloro- or iodo-substituents require inert atmospheres and appropriate solvents .

Comparative Analysis of Reaction Yields

Higher yields correlate with optimized reflux times and reagent stoichiometry.

Eigenschaften

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c1-24-19(26)16(12-23)21-25(14-7-5-8-15(11-14)28-2)20(27)18(29-21)10-13-6-3-4-9-17(13)22/h3-9,11,18H,10H2,1-2H3,(H,24,26)/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETZJPPOYBJFKY-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.